molecular formula C10H11NO6 B2799252 5-Ethoxy-4-methoxy-2-nitrobenzoic acid CAS No. 61948-83-2

5-Ethoxy-4-methoxy-2-nitrobenzoic acid

Cat. No. B2799252
CAS RN: 61948-83-2
M. Wt: 241.199
InChI Key: HVTHICJFQQKQDW-UHFFFAOYSA-N
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Description

5-Ethoxy-4-methoxy-2-nitrobenzoic acid (EMN) is a nitrobenzoic acid derivative that has been used in a variety of applications, including scientific research. EMN has a wide range of biochemical and physiological effects, and it is an important tool for laboratory experiments.

Scientific Research Applications

Applications in Biochemical Research

  • Sulfhydryl Group Determination : A water-soluble aromatic disulfide derivative has been utilized for determining sulfhydryl groups in biological materials. This method's relevance to biochemical research is significant, especially in studies involving blood and other biological samples (Ellman, 1959).

Chemical Synthesis and Reactions

  • Influence on Alkaline Hydrolysis : Research has shown that the nitro-group in 5-Ethoxy-4-methoxy-2-nitrobenzoic acid influences the rate of alkaline hydrolysis. This insight is important for understanding the chemical behavior of this compound in various conditions (Iskander et al., 1966).
  • Reduction Reactions : A study on the reduction reaction of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid explored different methods, comparing reaction temperatures, times, and byproduct creation. This research is crucial for laboratory and industrial applications (Song, 2011).

Pharmacology and Drug Development

  • Synthesis of Derivatives for Antibacterial Activity : Derivatives of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid have been synthesized and tested for antibacterial activity against various pathogens. This application is critical in the development of new antibacterial agents (Havaldar et al., 2004).

Material Science and Engineering

  • Solubility and Stability Studies : The solubility and stability of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid in various mediums have been studied, providing essential data for its use in material science applications (Hart et al., 2015).

Crystallography and Structural Chemistry

  • Crystal Structure Analysis : Investigations into the crystal structures of derivatives of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid have contributed to our understanding of molecular interactions and crystal packing, which is vital for the design of new materials and drugs (Yeong et al., 2018).

Agricultural Chemistry

  • Impact on Plant Chlorosis : Some derivatives of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid have been shown to cause chlorosis in plants. This research is important for understanding the environmental impact of such chemicals on agriculture (Dimmock, 1967).

properties

IUPAC Name

5-ethoxy-4-methoxy-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-3-17-9-4-6(10(12)13)7(11(14)15)5-8(9)16-2/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTHICJFQQKQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-4-methoxy-2-nitrobenzoic acid

Citations

For This Compound
1
Citations
A Wissner, DM Berger, DH Boschelli… - Journal of medicinal …, 2000 - ACS Publications
The synthesis and SAR of a series of 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor (EGF-R) kinase are described. Condensation of 3,4-…
Number of citations: 253 pubs.acs.org

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